![molecular formula C20H13Cl2N3O B2697865 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide CAS No. 391218-30-7](/img/structure/B2697865.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide is a compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry due to its broad range of biological activities. The compound is characterized by the presence of a benzimidazole ring fused to a phenyl group, which is further substituted with a 3,5-dichlorobenzamide group. This unique structure imparts the compound with distinct chemical and biological properties.
作用機序
Target of Action
It’s known that imidazole-containing compounds, which include n-(2-(1h-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds have been found to interact with various targets, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole-containing compounds have been found to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds have been found to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole-containing compounds in water and other polar solvents can influence their action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the dichlorobenzamide group. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring. This is followed by the acylation of the resulting benzimidazole with 3,5-dichlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Known for its antitumor activity by acting as a protein kinase inhibitor.
Benzimidazole derivatives: Such as clemizole and omeprazole, which have various therapeutic applications.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide is unique due to the presence of the dichlorobenzamide group, which can enhance its biological activity and specificity compared to other benzimidazole derivatives.
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-9-12(10-14(22)11-13)20(26)25-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZZHXVQMTWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
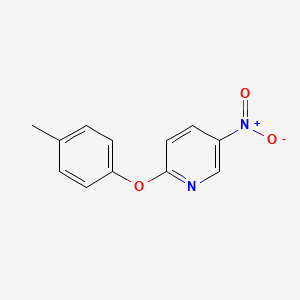
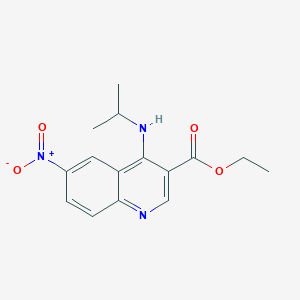
![4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2697785.png)
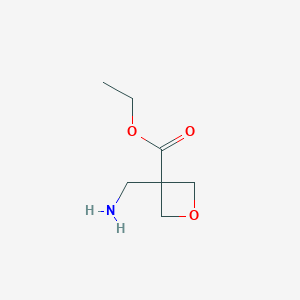
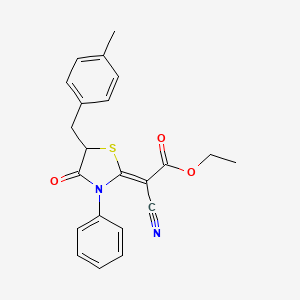
![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)
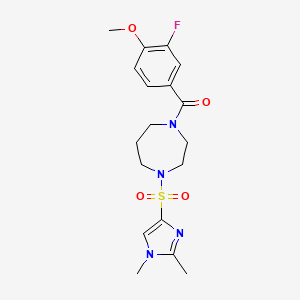
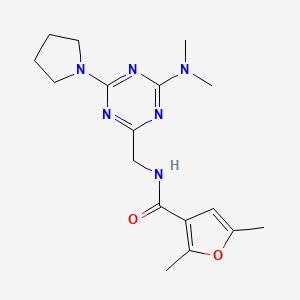
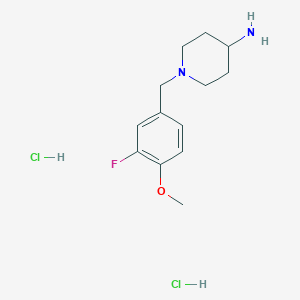
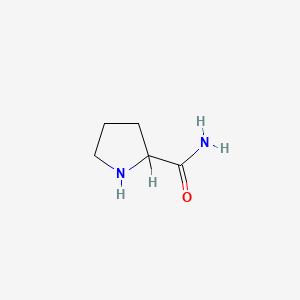
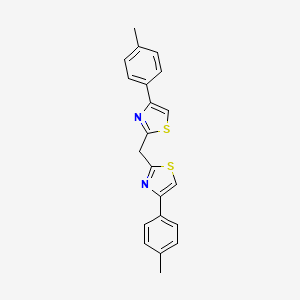
![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea](/img/structure/B2697805.png)
